N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes chlorinated benzyl and phenoxy groups, as well as a tetrahydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the benzyl chloride derivative: This step involves the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Synthesis of the phenoxy acetic acid derivative: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid.
Coupling reaction: The final step involves the coupling of the benzyl chloride derivative with the phenoxy acetic acid derivative in the presence of a base and a catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorinated benzyl or phenoxy groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at the chlorinated positions.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)acetamide: Lacks the tetrahydrothiophene ring.
N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-methylacetamide: Contains a methyl group instead of the tetrahydrothiophene ring.
Uniqueness
The presence of the tetrahydrothiophene ring and the specific arrangement of chlorinated benzyl and phenoxy groups make N-(4-chlorobenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide unique. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H18Cl3NO4S |
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Molecular Weight |
462.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C19H18Cl3NO4S/c20-14-3-1-13(2-4-14)10-23(16-7-8-28(25,26)12-16)19(24)11-27-18-6-5-15(21)9-17(18)22/h1-6,9,16H,7-8,10-12H2 |
InChI Key |
BNUONGUHYKVMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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